5-Methyl-1,3,4-oxadiazole-2-carbaldehyde
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides or semicarbazides with appropriate reagents. One common method is the dehydrative cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-Methyl-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: This compound has been investigated for its potential antimicrobial, antifungal, and anticancer activities. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives have shown promising activity against various agricultural pests .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde and its derivatives involves the inhibition of specific enzymes and proteins. For example, some derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation . The oxadiazole ring can interact with the active sites of these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects .
Comparison with Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-Methyl-1,3,4-oxadiazole-2-methanol
- 1,3,4-Oxadiazole-2-carbaldehyde
Comparison: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNUIQFTSGXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565711 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164024-09-3 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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